1-Phospha-1-butyne, 3,3-dimethyl-
Description
Contextualization of Phosphaalkynes (R-C≡P) as Organophosphorus Compounds
Phosphaalkynes, with the general formula R-C≡P, are a significant class of organophosphorus compounds characterized by a triple bond between a carbon and a phosphorus atom. wikipedia.org These compounds are the heavier analogues of nitriles (R-C≡N). wikipedia.org The study of organophosphorus chemistry involves the synthesis and properties of organic compounds containing phosphorus. wikipedia.org This field is extensive, encompassing compounds with varying coordination numbers and bonding, including phosphines, phosphine (B1218219) oxides, and species with phosphorus-carbon multiple bonds like phosphaalkenes (R₂C=PR) and phosphaalkynes. wikipedia.org Phosphaalkynes are of particular interest to researchers due to their unique reactivity and bonding, which sets them apart from their nitrogen counterparts. wikipedia.orgwikipedia.org
Historical Significance and Development of Kinetically Stabilized Phosphaalkynes, specifically 1-Phospha-1-butyne, 3,3-dimethyl- (tert-Butylphosphaacetylene, tBuCP)
The first synthesis of a phosphaalkyne, phosphaethyne (H-C≡P), was achieved in 1961 by Gier, who passed phosphine gas through an electric arc between carbon electrodes. wikipedia.org However, this and other early phosphaalkynes with small substituents were found to be highly reactive and would polymerize at temperatures above -124 °C. illinois.edu A significant breakthrough came with the synthesis of 1-Phospha-1-butyne, 3,3-dimethyl- (tBuCP), the first isolable and kinetically stabilized phosphaalkyne. illinois.eduwikipedia.org
The synthesis of tBuCP involves the reaction of pivaloyl chloride with tris(trimethylsilyl)phosphine (B101741). wikipedia.org This reaction proceeds through a bis(trimethylsilyl)pivaloylphosphine intermediate, which then undergoes a 1,3-silyl shift to form phosphoalkene isomers. In the presence of a catalytic amount of solid sodium hydroxide (B78521), the final tBuCP product is formed. wikipedia.org The key to its stability is the bulky tert-butyl group, which sterically shields the reactive C≡P triple bond, preventing the rapid polymerization that plagued earlier phosphaalkynes. illinois.edu This kinetic stabilization allowed for the isolation of tBuCP as a clear, distillable liquid (boiling point 61 °C), opening the door for extensive studies into the chemistry of phosphaalkynes. illinois.eduwikipedia.org
The successful isolation of tBuCP challenged the "double bond rule," which posited that elements from the third period and beyond could not form stable multiple bonds with lighter main group elements due to poor pπ-pπ orbital overlap. illinois.eduwikipedia.orgwikiwand.com The existence of this stable phosphaalkyne demonstrated that such bonding was indeed possible, sparking a new wave of research into unsaturated phosphorus compounds. wikipedia.orgwikiwand.com
Electronic Structure and Bonding Considerations in the Carbon-Phosphorus Triple Bond
The nature of the carbon-phosphorus triple bond in phosphaalkynes has been a subject of considerable interest for both synthetic and theoretical chemists. wikipedia.org This unique bond possesses characteristics that differentiate it from the more common C≡C and C≡N triple bonds.
As previously mentioned, the existence of stable phosphaalkynes like tBuCP represents a clear exception to the "double bond rule". wikipedia.orgwikiwand.com This rule suggested that elements of the third period, like phosphorus, would not readily form multiple bonds with elements of the second period, such as carbon. wikipedia.org The stability of tBuCP and other kinetically stabilized phosphaalkynes demonstrated that with sufficient steric hindrance, the thermodynamic preference for forming multiple single bonds over a triple bond could be overcome. illinois.edu
A triple bond consists of one sigma (σ) bond and two pi (π) bonds. wikipedia.org In phosphaalkynes, the π-bonds are weaker than most carbon-phosphorus sigma bonds, which contributes to their inherent reactivity towards oligomerization. wikipedia.org The C≡P bond length in tBuCP is approximately 1.536 Å. wikipedia.org This is shorter than a typical C-P single bond, providing physical evidence of the multiple bond character. For comparison, the simplest phosphaalkyne, H-C≡P, has a C≡P bond length of 1.5421 Å. wikipedia.org
| Compound | C≡P Bond Length (Å) | First Ionization Potential (π MO) (eV) |
|---|---|---|
| tert-Butylphosphaacetylene (tBuCP) | 1.536 wikipedia.org | 9.70 wikipedia.org |
| Phosphaethyne (HCP) | 1.5421 wikipedia.org | 10.79 wikipedia.org |
The polarity of a chemical bond is determined by the difference in electronegativity between the two bonded atoms. studymind.co.uk Carbon has an electronegativity of 2.5, while phosphorus has an electronegativity of 2.2. wikipedia.org This difference leads to a polarized Cδ−≡Pδ+ bond, with a partial negative charge on the carbon atom and a partial positive charge on the phosphorus atom. wikipedia.org
This inherent polarity has significant implications for the reactivity of phosphaalkynes. studymind.co.uk The electron-rich carbon center is susceptible to protonation and attack by electrophiles. wikipedia.orgoregonstate.edu Conversely, the electron-poor phosphorus atom can be targeted by nucleophiles. The polarized nature of the C≡P bond, combined with the presence of weak π-bonds, makes phosphaalkynes versatile reagents in a variety of chemical reactions, including cycloadditions and additions of halogenated compounds. wikipedia.orgwikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropylidynephosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9P/c1-5(2,3)4-6/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQNAKPBTIQCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#P | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228782 | |
| Record name | Tert-Butylphosphaacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78129-68-7 | |
| Record name | (2,2-Dimethylpropylidyne)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78129-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phospha-1-butyne, 3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078129687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tert-Butylphosphaacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 1 Phospha 1 Butyne, 3,3 Dimethyl
Cycloaddition Reactions of the C≡P Triple Bond
The C≡P triple bond in 1-phospha-1-butyne, 3,3-dimethyl- serves as a versatile reactive site for various cycloaddition reactions, leading to the formation of a wide range of phosphorus-containing heterocyclic compounds. wikipedia.orgwikipedia.org These reactions are fundamental to the synthetic utility of phosphaalkynes.
[2+1] cycloaddition reactions involve the addition of a carbene or a carbene equivalent to the C≡P triple bond of 1-phospha-1-butyne, 3,3-dimethyl-, resulting in the formation of phosphirenes, which are three-membered phosphorus-containing heterocycles. wikipedia.org This type of reaction is a direct method for constructing these strained ring systems.
Recent research has demonstrated the utility of bis-silylenes in [1+2] cycloaddition reactions with tert-butylphosphaacetylene. rsc.org For instance, the reaction with a ferrocenediyl-bridged bis-silylene yields a double [1+2] cycloaddition product. rsc.org These reactions highlight the capability of silylenes to act as carbene analogues in the synthesis of silicon-phosphorus heterocycles. rsc.orgrsc.org
| Reactant with 1-Phospha-1-butyne, 3,3-dimethyl- | Reaction Type | Product Type |
|---|---|---|
| Carbene/Carbenoid | [2+1] Cycloaddition | Phosphirene |
| Ferrocenediyl-bridged bis-silylene | [1+2] Cycloaddition | Double [1+2] cycloaddition product (P-Si heterocycle) |
1-Phospha-1-butyne, 3,3-dimethyl- readily undergoes [3+2] cycloaddition reactions with various 1,3-dipoles. wikipedia.orgwikipedia.org These reactions are a cornerstone of heterocyclic synthesis, providing access to five-membered rings. wikipedia.org
Organic Azides: The reaction with organic azides leads to the formation of 1,2,3-triazoles. Ruthenium catalysts can be employed to facilitate these cycloadditions, particularly with halogenated alkynes, to produce 5-halo-1,2,3-triazoles. nih.gov
Diazo Compounds: Diazo compounds react with the C≡P triple bond to yield pyrazole (B372694) derivatives. researchgate.net In some cases, the initial cycloadduct, a pyrazoline, may undergo further reactions like denitrogenation to form cyclopropanes. wikipedia.org
Nitrile Oxides: Nitrile oxides add across the C≡P triple bond to form isoxazoles. nih.govmaynoothuniversity.ie These reactions can be performed under various conditions, including the use of green solvents and alternative activation methods like microwave irradiation. nih.gov The cycloaddition of nitrile oxides to 1-haloalkynes, catalyzed by ruthenium complexes, provides a route to 4-haloisoxazoles. nih.gov
| 1,3-Dipole | Product | Catalyst/Conditions |
|---|---|---|
| Organic Azides | 1,2,3-Triazoles (specifically 5-halo-1,2,3-triazoles with haloalkynes) | Ruthenium-catalyzed |
| Diazo Compounds | Pyrazoles | Typically thermal |
| Nitrile Oxides | Isoxazoles (specifically 4-haloisoxazoles with haloalkynes) | Ruthenium-catalyzed or uncatalyzed |
The C≡P triple bond of 1-phospha-1-butyne, 3,3-dimethyl- can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgsigmaaldrich.com This powerful ring-forming reaction involves the combination of a conjugated diene (a 4π-electron system) with the phosphaalkyne (a 2π-electron system) to create a six-membered ring. masterorganicchemistry.com
These reactions are valuable for the synthesis of phosphacyclohexenes and other phosphorus-containing six-membered heterocycles. rsc.org For example, 1-phosphabutadienes can undergo a highly selective [4+2] cyclodimerization to yield phosphaalkene-substituted phosphacyclohexenes. rsc.org The reactivity in these cycloadditions can be influenced by the nature of the diene and the presence of substituents. masterorganicchemistry.com
While less common, 1-phospha-1-butyne, 3,3-dimethyl- can participate in higher-order cycloaddition reactions. An example is the [8+2] cycloaddition, which provides a route to larger ring systems. These reactions expand the synthetic utility of phosphaalkynes beyond the more common five- and six-membered heterocycles.
Oligomerization and Polymerization Processes
In addition to cycloaddition reactions, 1-phospha-1-butyne, 3,3-dimethyl- is known to undergo oligomerization, a process where a few monomer units link together. wikipedia.org These reactions can be initiated thermally or mediated by metal complexes. wikipedia.org
When heated to temperatures above 130°C, 1-phospha-1-butyne, 3,3-dimethyl- undergoes an uncatalyzed thermal oligomerization. wikipedia.org This process leads to the formation of a stable, cuboidal tetramer. wikipedia.org This reaction is a notable example of the self-assembly of phosphaalkynes into well-defined, cage-like structures. The formation of this tetramer is driven by the conversion of the weaker π-bonds in the phosphaalkyne monomers to more stable σ-bonds in the oligomeric product. wikipedia.org
Metal-Mediated Oligomerization and Cyclooligomerization.
Other Addition Reactions (Excluding Cycloadditions)
The polarized carbon-phosphorus triple bond in 1-phospha-1-butyne, 3,3-dimethyl- (Cδ−≡Pδ+) allows for a range of addition reactions. wikipedia.org
Phosphaalkynes can undergo 1,2-addition reactions with protic reagents. A notable example is the reaction of 1-adamantylphosphaalkyne with the protic phosphonium (B103445) cation [HPPh₃][CF₃SO₃]. acs.org This reaction proceeds quantitatively to yield a P-phosphonio-substituted phosphaalkene via a 1,2-addition mechanism across the C≡P triple bond. acs.orgacs.org
The resulting cationic phosphaalkene is stable and has been characterized by spectroscopic methods. acs.org The strong electron-withdrawing nature of the P-phosphonio group significantly alters the reactivity of the carbon-phosphorus double bond, making it less likely to participate in cycloaddition reactions. acs.org The original phosphaalkyne can be regenerated from the phosphaalkene product by treatment with a base like butyllithium, which induces the elimination of triphenylphosphine. acs.orgacs.org
Table 2: 1,2-Addition of a Protic Phosphonium Cation to a Phosphaalkyne
| Phosphaalkyne | Reagent | Product | Key Features |
|---|
Hydrometalation, the addition of a metal-hydride bond across an unsaturated bond, is a fundamental reaction in organometallic chemistry. In the context of phosphaalkynes, this type of reaction can be influenced by the polarity of the C≡P bond. While specific examples of hydrometalation of 1-phospha-1-butyne, 3,3-dimethyl- are not extensively detailed in the provided search results, the principles can be inferred from related reactions of alkynes.
For instance, the hydrosilylation of alkynes, a related process, can be catalyzed by Lewis acids like B(C₆F₅)₃. rsc.org The reaction of 1-decyne (B165119) with Et₃SiH in the presence of a phosphonium catalyst results in the quantitative formation of the β-cis-vinylsilane, indicating an anti-1,2-addition of the hydrosilane to the alkyne. rsc.org This suggests that similar regioselective and stereoselective additions could be achievable with phosphaalkynes, where a metal hydride (M-H) would add across the C≡P bond. The polarization of the phosphaalkyne bond would likely direct the hydrogen to the carbon atom and the metal fragment to the phosphorus atom.
Coordination Chemistry of 1 Phospha 1 Butyne, 3,3 Dimethyl As a Ligand
General Principles of Phosphaalkyne Coordination to Transition Metals
Phosphaalkynes (RC≡P), as heavier congeners of nitriles, exhibit a rich and varied coordination chemistry. wikipedia.org Their interaction with transition metals is governed by the interplay of σ-donation and π-acceptance, with the relative contributions of these bonding components being influenced by the metal center, its ligand sphere, and the substituent on the phosphaalkyne. Unlike nitriles, the highest occupied molecular orbital (HOMO) of a phosphaalkyne is typically associated with the C≡P π-system rather than the phosphorus lone pair. rsc.org This characteristic often favors side-on coordination over end-on binding. rsc.orgnih.gov
η²-Coordination Modes (Side-on Binding) to Metal Centers
In the η²-coordination mode, the phosphaalkyne binds to a single metal center through its C≡P triple bond, acting as a two-electron donor. This "side-on" interaction is a common binding motif for phosphaalkynes with various transition metals. rsc.orgdeepdyve.com The formation of such complexes often results in a significant structural change in the phosphaalkyne ligand, with an elongation of the C≡P bond and a bending of the R-C-P framework. rsc.org This distortion is indicative of π-back-donation from the metal's d-orbitals into the π* orbitals of the phosphaalkyne, leading to a structure that can be described as a metallaphosphacyclopropene. deepdyve.comosti.gov The extent of this back-donation and the resulting structural changes can be influenced by the electronic properties of the other ligands on the metal center. rsc.org
For instance, the reaction of phosphaalkynes with Ni(0) and Pt(0) precursors readily yields η²-phosphaalkyne complexes. osti.gov The stability of these complexes can vary, with some being stable at room temperature while others are more transient. rsc.org The coordination environment around the metal in these complexes is often square planar, a geometry favored by the significant π-back-donation to the phosphaalkyne ligand. osti.gov
| Complex | C≡P Bond Length (Å) | R-C-P Angle (°) | Reference |
|---|---|---|---|
| [Pt(PPh₃)₂(η²-Me₃SiC≡P)] | 1.719(3) | 127.9(3) | rsc.org |
| [Pd₂(μ-η²:η²-Me₃SiC≡P)(dppe)] | 1.734(12) | 128.4(3) | rsc.org |
| Cu₂(μ-η²:η²-MeCP)(DPFN)₂ | 1.631(2) | 154.5(1) | rsc.org |
Bridging Coordination Modes in Multimetallic Systems
Phosphaalkynes are adept at bridging two or more metal centers, leading to the formation of multimetallic complexes with diverse structural motifs. rsc.orgwikipedia.org Common bridging modes include μ-η¹:η¹ (bridging through the phosphorus lone pair to two metals), μ-η¹:η² (end-on to one metal and side-on to another), and μ-η²:η² (side-on to two metals). researchgate.net The specific bridging mode adopted depends on factors such as the nature of the metal centers, the steric bulk of the phosphaalkyne substituent, and the electronic requirements of the metallic framework.
A notable example is the μ-η²:η² coordination mode, where the phosphaalkyne bridges two metal centers in a side-on fashion, utilizing its two orthogonal π-bonds. rsc.org This mode has been observed in dicopper complexes, where the phosphaalkyne ligand binds symmetrically to both copper centers. rsc.org The geometry of these bridging complexes can be influenced by the steric profile of the phosphaalkyne's substituent, with different isomers being observed for different alkyl groups. rsc.org
Electron Donation Capabilities
Phosphaalkynes can function as either two-electron or four-electron donors depending on their coordination mode. deepdyve.com In a terminal η²-coordination, the phosphaalkyne acts as a two-electron donor, utilizing one of its π-bonds for coordination. deepdyve.com This is the most common mode of electron donation for mononuclear complexes.
In certain bridging coordination modes, such as the μ-η²:η² mode, the phosphaalkyne can act as a four-electron donor. rsc.org In this arrangement, both of the phosphaalkyne's π-bonds are involved in bonding to the two metal centers. This ability to donate four electrons makes phosphaalkynes valuable ligands in the construction of electron-rich multimetallic clusters.
Specific Transition Metal Complexes of 1-Phospha-1-butyne, 3,3-dimethyl-
The sterically bulky tert-butyl group of 1-phospha-1-butyne, 3,3-dimethyl- plays a significant role in stabilizing its transition metal complexes and influencing their reactivity.
Platinum(0) and Nickel(0) Phosphaalkyne Complexes
Complexes of 1-phospha-1-butyne, 3,3-dimethyl- with platinum(0) and nickel(0) are well-established. These complexes are typically synthesized by reacting the phosphaalkyne with suitable Pt(0) or Ni(0) precursors, such as those containing labile olefin ligands. rsc.orgosti.gov The resulting complexes feature the phosphaalkyne ligand coordinated in an η²-fashion. rsc.orgosti.gov
The reaction of 1-phospha-1-butyne, 3,3-dimethyl- with [(Ph₃P)₂Pt(μ²-C₂H₄)] leads to the displacement of ethylene (B1197577) and the formation of a stable η²-phosphaalkyne platinum(0) complex. rsc.org Similarly, nickel(0) complexes can be prepared, and in some cases, these have been shown to be effective catalysts for the cyclooligomerization of the phosphaalkyne. wikipedia.orgdeepdyve.com For instance, a nickel(0) complex can catalyze the [2+2+2] cycloaddition of three phosphaalkyne molecules to form a Dewar-1,3,5-triphosphabenzene. deepdyve.com
| Complex | Metal Center | Key Features | Reference |
|---|---|---|---|
| [Pt(PPh₃)₂(η²-tBuC≡P)] | Platinum(0) | Stable complex formed by ethylene displacement. | rsc.org |
| [(IMes)Ni(CO)₃] | Nickel(0) | Catalyst for the dimerization of tBuC≡P. | nih.gov |
| Ni(0) complex with η²-coordinated triphenylmethylphosphaethyne | Nickel(0) | Intermediate in the catalyzed cyclooligomerization to Dewar-1,3,5-triphosphabenzene. | deepdyve.com |
Cobalt Phosphaalkyne Complexes
The reaction of 1-phospha-1-butyne, 3,3-dimethyl- with cobalt carbonyl complexes, such as dicobalt octacarbonyl, leads to the formation of dicobalt hexacarbonyl derivatives. rsc.orgwikipedia.org In these complexes, the phosphaalkyne ligand bridges the two cobalt atoms, forming a stable tetrahedral Co₂C₂ core. wikipedia.org This structural motif is analogous to the well-known dicobalt hexacarbonyl alkyne complexes. wikipedia.orgmdpi.com
These cobalt-phosphaalkyne complexes are of interest for their potential applications in organic synthesis, analogous to the use of their alkyne counterparts in reactions like the Pauson-Khand reaction. wikipedia.orgresearchgate.net The presence of the phosphorus atom in the cluster introduces new possibilities for reactivity and functionalization. The synthesis of these complexes typically involves the direct reaction of the phosphaalkyne with dicobalt octacarbonyl, resulting in the displacement of two carbonyl ligands. mdpi.com
Gold(I) and Silver(I) Homoleptic Phosphaalkyne Complexes
Homoleptic complexes, where the metal center is exclusively coordinated by phosphaalkyne ligands, have been synthesized with both gold(I) and silver(I). The formation of cationic gold(I) complexes with phosphaalkynes occurs through the reaction of [PtBu2(o-biphenyl)AuCl] with AgSbF6 and an excess of the phosphaalkyne. researchgate.net In these complexes, the phosphaalkyne ligand binds in a π-fashion. researchgate.net
For silver(I), the use of salts with weakly coordinating anions, such as [FAl{OC12F15}3] and [Al{OC(CF3)3}4], allows for the side-on coordination of two phosphaalkyne molecules to a bare silver(I) center. researchgate.netresearchgate.netnih.gov This results in the formation of unprecedented homoleptic complexes, specifically [Ag(η²-P≡CtBu)₂][FAl{OC12F15}3] and [Ag(η²-P≡CtBu)₂][Al{OC(CF3)3}4]. researchgate.netresearchgate.netnih.gov Density Functional Theory (DFT) calculations have shown that these complexes can adopt different geometries; a perpendicular arrangement of the two phosphaalkyne ligands is the minimum energy structure for the former, while a unique square-planar coordination is found for the latter. researchgate.netresearchgate.net
These homoleptic silver(I) complexes can further react with donor molecules. For example, reaction with acetone (B3395972) or toluene (B28343) can lead to the formation of trigonally planar coordinated silver salts, such as [((CH₃)₂CO)Ag(η²-P≡CtBu)₂][FAl{OC12F15}3] and [(C₇H₈)₂Ag(η²-P≡CtBu)][FAl{OC12F15}3]. researchgate.netresearchgate.netnih.gov
Table 1: Selected Homoleptic Gold(I) and Silver(I) Phosphaalkyne Complexes
| Complex | Metal | Coordination Mode | Counter-anion | Reference |
|---|---|---|---|---|
| [Au(P≡CR)(PR₃)]⁺ | Gold(I) | π-fashion | SbF₆⁻ | researchgate.net |
| [Ag(η²-P≡CtBu)₂]⁺ | Silver(I) | Side-on (η²) | [FAl{OC12F15}3]⁻ | researchgate.netresearchgate.netnih.gov |
| [Ag(η²-P≡CtBu)₂]⁺ | Silver(I) | Side-on (η²) | [Al{OC(CF3)3}4]⁻ | researchgate.netresearchgate.netnih.gov |
Tungsten(0) Phosphaalkyne Complexes
The reaction of 1-phospha-1-butyne, 3,3-dimethyl- with tungsten carbonyl complexes leads to a variety of products depending on the reaction conditions. Treating the phosphaalkyne with [W(CO)₅(thf)] results in a complex where two phosphaalkyne units are coordinated side-on to the tungsten center, formulated as [W(CO)₂{η²-PCAr′)W(CO)₅}₂] (where Ar' = C₆H₂tBu₃-2,4,6). researchgate.net In a different reaction involving [W₂(OtBu)₆], a "head-to-tail" dimerization of the phosphaalkyne occurs, leading to a novel phosphinidene (B88843) complex. researchgate.net
Furthermore, the reaction of a boryloxy-functionalized phosphaalkyne with tungsten(0) reagents can yield the novel complex W(η²-PCO[B])₃(CO). figshare.com The η²-coordination of the phosphaalkyne to the tungsten center results in a significant bending of the P-C-R angle, indicating a change from sp to a more sp²-hybridized carbon atom, a consequence of significant metal-ligand π-backbonding. nih.gov
Ruthenium and Osmium Cluster Complexes with Phosphinidene Ligands
Ruthenium and osmium form stable terminal phosphinidene complexes of the type [(η⁶-Ar)(L)M=PMes] (where M = Ru, Os; Ar = benzene, p-cymene; L = PR₃, CO, RNC). uu.nl These complexes are typically synthesized through the dehydrohalogenation of precursor complexes like [(η⁶-Ar)MX₂(PH₂Mes)] in the presence of a stabilizing ligand. uu.nl X-ray crystallography of an osmium complex, [(η⁶-pCy)(PPh₃)Os=PMes*], reveals a two-legged piano stool geometry with a short Os-P bond distance indicative of double bond character. uu.nl The Os-P-C angle is also notably bent. uu.nl
The reactivity of these phosphinidene complexes differs based on the metal center. Ruthenium phosphinidene complexes are generally more reactive than their osmium counterparts. uu.nl For instance, the reaction of a ruthenium phosphinidene intermediate with but-2-yne yields a novel phosphaallyl complex. uu.nl The formation of these phosphinidene complexes is thought to proceed through a 16-electron intermediate, such as (η⁶-benzene)Ru=PMes*. uu.nl
Mixed-metal cluster complexes containing a μ₄-phosphinidene ligand have also been synthesized. For example, capping the Ru₃P face of a nido-cluster with a platinum(0) reagent leads to the formation of [Ru₄(CO)₁₂Pt(CO)PPh₃(μ₄-PR)]. nih.gov
Table 2: Selected Ruthenium and Osmium Phosphinidene Complexes
| Complex | Metal | Geometry | Key Feature | Reference |
|---|---|---|---|---|
| [(η⁶-pCy)(PPh₃)Os=PMes*] | Osmium | Two-legged piano stool | Short Os=P double bond | uu.nl |
| [(η⁶-Ar)(L)Ru=PMes*] | Ruthenium | Two-legged piano stool | Higher reactivity than Os analogue | uu.nl |
| [Ru₄(CO)₁₂Pt(CO)PPh₃(μ₄-PR)] | Ru/Pt | Cluster | μ₄-phosphinidene ligand | nih.gov |
Reactivity within the Coordination Sphere
Once coordinated to a metal center, 1-phospha-1-butyne, 3,3-dimethyl- can undergo a range of transformations, demonstrating its reactivity and the influence of the metal on its chemical behavior.
Photochemical Activation of Carbon-Carbon Bonds in Pt(0)-η²-aryl-phosphaalkyne Complexes
A significant reaction of coordinated phosphaalkynes is the photochemical activation of the C(sp)-C(sp²) bond in Pt(0)-η²-aryl-phosphaalkyne complexes. osti.govnih.govosti.govnih.govmit.edu This process leads to the selective formation of terminal Pt(II)-cyaphido complexes of the type LₙPt(aryl)(C≡P). osti.govnih.govosti.govnih.govmit.edu This oxidative addition reaction is notable for being a clean and atom-economic route to these reactive species. osti.govnih.govosti.govnih.govmit.edu The C-C bond cleavage is a thermodynamically uphill process, and upon heating, the reverse reaction, a quantitative reductive elimination, occurs to regenerate the Pt(0)-phosphaalkyne-π-complex. osti.govnih.govosti.govnih.govmit.edu This reactivity highlights a diagonal relationship in the periodic table between carbon and phosphorus, as it mirrors the photochemical C-C bond cleavage observed in diphenylacetylene (B1204595) complexes but not in benzonitrile (B105546) complexes under similar conditions. mit.edu
Formation of Reactive Terminal Cyaphido Complexes (M-C≡P)
The photochemical C-C bond activation described above provides a novel synthetic route to terminal cyaphido (M-C≡P) complexes. osti.govnih.govosti.govnih.govmit.edu These complexes are of interest due to the unique properties of the cyaphido ligand, which is the phosphorus analogue of the cyanide ligand. The first crystallographically characterized terminal Pt-C≡P complex was formed through this photochemical method. mit.edu The C-P bond distance in this complex is consistent with values found in previously reported Ru(II)-C≡P complexes. mit.edu
The electronic structure of these Pt(II)-cyaphido complexes has been investigated, revealing that the phosphorus atom of the C≡P ligand contributes significantly to the LUMO. mit.edu This is in contrast to analogous Ru-C≡P complexes and suggests a different reactivity profile. mit.edu
Subsequent Cycloaddition Reactions of Coordinated Cyaphido Ligands
The terminal Pt(II)-cyaphido complexes formed via photochemical C-C bond activation are reactive and can undergo further reactions. osti.govnih.govosti.govnih.govmit.edu A key example is their participation in [3+2] cycloaddition reactions with organic azides. osti.govnih.govosti.govnih.govmit.edu This reaction yields the corresponding Pt(II)-triazaphospholato complexes, demonstrating the ability of the coordinated cyaphido ligand to act as a building block for more complex heterocyclic structures. osti.govnih.govosti.govnih.govmit.edu This reactivity is a significant departure from other known cyaphido complexes, which often exhibit high thermal and kinetic stability with no subsequent reactions at the C≡P moiety. mit.edu
Catalytic Applications Involving 1 Phospha 1 Butyne, 3,3 Dimethyl and Its Derivatives
Metal-Catalyzed Cycloaddition Reactions
Metal catalysts have been instrumental in mediating the cycloaddition of phosphaalkynes with various unsaturated substrates. These reactions provide efficient and atom-economical routes to complex organophosphorus molecules that would be challenging to synthesize through other methods.
The [2+2+2] cycloaddition of a phosphaalkyne with two alkyne units is a powerful strategy for constructing the phosphinine (phosphabenzene) ring, a phosphorus-containing analogue of benzene. Cobalt(II) complexes have proven to be particularly effective catalysts for this transformation.
Research has demonstrated that a catalyst system composed of cobalt(II) iodide (CoI₂) and a bisphosphine ligand, such as 1,2-bis(diphenylphosphino)benzene (B85067) (dppbenz), can efficiently catalyze the cycloaddition of 1-phospha-1-butyne, 3,3-dimethyl- with various diynes. jku.at These reactions are often performed under microwave irradiation to achieve high yields and shorter reaction times. jku.at A key advantage of this catalytic system is its chemoselectivity, favoring the formation of phosphinines even in the presence of other functional groups like nitriles. jku.at The reaction proceeds effectively with a 1:1 stoichiometric ratio of the phosphaalkyne and the diyne substrate. jku.at Mechanistic studies suggest that the reaction proceeds through a formal Co(II) oxidation state. jku.at
| Catalyst System | Substrates | Solvent/Conditions | Product | Yield |
|---|---|---|---|---|
| CoI₂ / dppbenz (5 mol%) | 1-Phospha-1-butyne, 3,3-dimethyl- & Diethyl 2,2-dipropargylmalonate | Toluene (B28343) / MW, 160 °C, 30 min | Diethyl 2-(tert-butyl)-1,3-dihydro-2λ³-phosphinino[4,5-c]furan-7,7(2H)-dicarboxylate | 80% |
| CoBr₂ / dppe (5 mol%) | 1-Phospha-1-butyne, 3,3-dimethyl- & 1,2-Bis(phenylethynyl)benzene | Toluene / MW, 160 °C, 30 min | 2-(tert-Butyl)-1,3-diphenyl-2λ³-phosphanthracene | 69% |
| CoCl₂ / dppbenz (5 mol%) | 1-Phospha-1-butyne, 3,3-dimethyl- & 1,2-Bis(phenylethynyl)benzene | Toluene / MW, 160 °C, 30 min | 2-(tert-Butyl)-1,3-diphenyl-2λ³-phosphanthracene | 39% |
A novel approach to [3+2] cycloadditions involves the activation of aryl-substituted phosphaalkynes to form terminal metal-cyaphido ([M]-C≡P) complexes. Photochemical activation of platinum(0)-η²-aryl-phosphaalkyne complexes triggers an oxidative addition, cleaving the C(sp)-C(sp²) bond of the phosphaalkyne to generate a reactive terminal Pt(II)-cyaphido complex. osti.govfigshare.com
| Precursor Complex | Activation Method | Reactive Intermediate | Cycloaddition Partner | Final Product |
|---|---|---|---|---|
| (dcpe)Pt(η²-MesC≡P) | Photolysis (λ = 405 nm) | [(dcpe)Pt(Mes)(C≡P)] | Dipp-N₃ | (dcpe)Pt(Mes)(η¹-P-triazaphospholato) |
| (dcpp)Pt(η²-TrippC≡P) | Photolysis | [(dcpp)Pt(Tripp)(C≡P)] | Organic Azide | (dcpp)Pt(Tripp)(η¹-P-triazaphospholato) |
Catalytic Dimerization and Oligomerization
In addition to cycloadditions, metal catalysts can promote the dimerization and oligomerization of phosphaalkynes, leading to unique cage-like structures. These reactions highlight the ability of metals to control the assembly of multiple phosphaalkyne units in a selective manner.
The dimerization of 1-phospha-1-butyne, 3,3-dimethyl- represents a significant achievement in phosphaalkyne chemistry, yielding the elusive free phosphaalkyne dimer, a diphosphatetrahedrane. This transformation is efficiently catalyzed by specific nickel(0) complexes.
The use of nickel(0) catalysts bearing N-heterocyclic carbene (NHC) ligands, such as [(IMes)Ni(CO)₃], facilitates the dimerization of tBuCP to produce di-tert-butyldiphosphatetrahedrane. frontiersin.org This reaction provides the first example of a tetrahedral molecule containing both carbon and phosphorus atoms in its framework. frontiersin.org The catalytic process is highly efficient, allowing for the isolation of the dimer in good yields on a gram scale with low catalyst loading. frontiersin.org The resulting diphosphatetrahedrane is a pyrophoric, yellow oil that is stable at low temperatures but dimerizes further at higher temperatures. frontiersin.org Mechanistic investigations point to an η²-bound phosphaalkyne complex as the resting state of the catalyst. frontiersin.org
| Catalyst | Catalyst Loading | Solvent/Conditions | Product | Yield |
|---|---|---|---|---|
| [(IMes)Ni(CO)₃] | 2 mol% | n-hexane / 18 h | Di-tert-butyldiphosphatetrahedrane | up to 55% |
| [(IPr)Ni(CO)₃] | Not specified | Not specified | Di-tert-butyldiphosphatetrahedrane | Not specified |
Other Catalytic Transformations Mediated by Phosphaalkyne Complexes
Information on specific catalytic cycles for other transformations, such as hydrofunctionalization, directly involving complexes of 1-Phospha-1-butyne, 3,3-dimethyl-, is not extensively documented in the provided search results. While reactions of phosphaalkyne complexes with various reagents are known, their development into broader catalytic cycles remains an area for future exploration.
Advanced Spectroscopic and Computational Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of phosphorus and carbon atoms within the molecule.
The phosphorus-31 nucleus is a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR spectroscopy a highly effective technique for studying phosphorus-containing compounds. wikipedia.org The chemical shift in ³¹P NMR is sensitive to the electronic environment around the phosphorus atom. wikipedia.orgnih.gov For 1-Phospha-1-butyne, 3,3-dimethyl-, the ³¹P NMR spectrum exhibits a characteristic chemical shift that is indicative of the P≡C triple bond. The significant deshielding of the phosphorus nucleus in phosphaalkynes is a hallmark of these compounds. This deshielding is attributed to the paramagnetic contribution to the shielding tensor, which is a dominant factor for phosphorus chemical shifts. wikipedia.org
Interactive Table: ³¹P NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Coupling Constants (J) |
| 1-Phospha-1-butyne, 3,3-dimethyl- | -69.0 | ¹J(PC) ≈ 38 Hz |
Note: Chemical shifts are referenced to 85% H₃PO₄. Coupling constants can vary with solvent and temperature.
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of the molecule. openstax.org In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives rise to a single resonance, allowing for the determination of the number of distinct carbon environments. masterorganicchemistry.com For 1-Phospha-1-butyne, 3,3-dimethyl-, the spectrum shows distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons, the sp-hybridized carbon of the P≡C bond, and the carbon of the tert-butyl group attached to the triple bond. The chemical shifts of the sp-hybridized carbons are particularly informative about the electronic nature of the P≡C triple bond. oregonstate.edu
Interactive Table: ¹³C NMR Chemical Shift Assignments
| Carbon Atom | Chemical Shift (δ, ppm) |
| C ≡P | 185.8 |
| (C H₃)₃C | 33.2 |
| (CH₃)₃C | 30.8 |
Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent used.
Infrared (IR) Spectroscopy for Vibrational Modes of the C≡P Bond
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. msu.edu The stretching frequency of a bond is dependent on the bond strength and the masses of the connected atoms. msu.eduuhcl.edu The P≡C triple bond in 1-Phospha-1-butyne, 3,3-dimethyl- gives rise to a characteristic absorption band in the IR spectrum. This band is typically found in the region of 1650-1700 cm⁻¹, a frequency that is lower than that of the C≡N triple bond in nitriles but higher than that of a C=P double bond. The position of this stretching vibration provides direct insight into the strength of the P≡C bond. pressbooks.pub
Interactive Table: Characteristic IR Absorption Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| ν(C≡P) | 1668 | Strong |
| ν(C-H) | 2870-2970 | Strong |
| δ(C-H) | 1370-1475 | Medium |
X-ray Crystallography for Solid-State Molecular Structures
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orggeokniga.org While 1-Phospha-1-butyne, 3,3-dimethyl- is a volatile liquid at room temperature, its structure and bonding have been extensively studied through the X-ray crystallographic analysis of its stable metal complexes. wikipedia.org These studies have provided accurate measurements of the P≡C bond length, which is a critical parameter for understanding the nature of the phosphorus-carbon triple bond. The typical P≡C bond length in these complexes is found to be around 1.54 Å. The coordination of the phosphaalkyne to a metal center can lead to slight elongations of the P≡C bond, providing insight into the nature of the metal-ligand interaction.
Interactive Table: Selected Bond Lengths from X-ray Crystallography
| Bond | Bond Length (Å) |
| P≡C | ~1.54 |
| C-C(tert-butyl) | ~1.47 |
Note: Bond lengths can vary depending on the specific coordination environment in metal complexes.
Microwave Spectroscopy for Gas-Phase Molecular Geometry and Dipole Moments
Microwave spectroscopy is a high-resolution technique used to determine the precise geometry of molecules in the gas phase. By analyzing the rotational transitions of a molecule, it is possible to obtain highly accurate values for bond lengths and bond angles. For 1-Phospha-1-butyne, 3,3-dimethyl-, microwave spectroscopy has confirmed its linear P-C-C backbone. Furthermore, this technique allows for the determination of the molecule's dipole moment, which provides information about the charge distribution and polarity of the P≡C bond. The dipole moment of tert-butylphosphaacetylene has been determined to be approximately 1.8 D, with the negative end of the dipole located on the carbon atom, consistent with the relative electronegativities of carbon and phosphorus. wikipedia.org
Interactive Table: Gas-Phase Molecular Parameters from Microwave Spectroscopy
| Parameter | Value |
| P≡C Bond Length | 1.536 Å |
| C-C Bond Length | 1.465 Å |
| Dipole Moment | 1.8 D |
Theoretical and Computational Chemistry
Theoretical and computational chemistry methods, such as ab initio and density functional theory (DFT) calculations, have become indispensable tools for complementing experimental data and providing deeper insights into the electronic structure, bonding, and reactivity of molecules like 1-Phospha-1-butyne, 3,3-dimethyl-. bu.edu These calculations can accurately predict molecular geometries, vibrational frequencies, and NMR chemical shifts. nih.gov Computational studies have been instrumental in understanding the nature of the P≡C triple bond, confirming its description as a combination of one sigma and two pi bonds. Furthermore, theoretical models have been used to explore the reaction mechanisms of phosphaalkynes and to predict the properties of novel phosphorus-containing compounds. nih.gov These computational approaches allow for the investigation of transient species and reaction intermediates that may be difficult to study experimentally.
Density Functional Theory (DFT) Calculations for Electronic Structures, Reaction Mechanisms, and Stability
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate electronic landscapes, reaction pathways, and stability of novel organophosphorus compounds like 1-Phospha-1-butyne, 3,3-dimethyl- (also known as tert-butylphosphaacetylene). DFT calculations provide a balance between computational cost and accuracy, making them well-suited for investigating the properties of such molecules.
Electronic Structure:
Theoretical studies focusing on the electronic structure of phosphaalkynes have provided significant insights into the nature of the carbon-phosphorus triple bond (P≡C). Natural Bond Orbital (NBO) analysis, a common technique used in conjunction with DFT, suggests that for many phosphaalkynes, the most significant resonance structure is indeed a triple bond between carbon and phosphorus wikipedia.org. The P≡C bond in tert-butylphosphaacetylene has a measured bond length of approximately 1.542 Å, which is consistent with the theoretical predictions for a triple bond wikipedia.org.
A key feature of the electronic structure of phosphaalkynes is the relative ordering of their frontier molecular orbitals. Unlike nitriles, where the highest occupied molecular orbital (HOMO) is typically the lone pair on the nitrogen atom, in phosphaalkynes, the HOMO is the π-system of the triple bond rsc.org. The lone pair of electrons on the phosphorus atom is at a lower energy level rsc.org. This electronic arrangement has profound implications for the reactivity of 1-Phospha-1-butyne, 3,3-dimethyl-, making the π-bond the primary site for electrophilic attack and coordination to metals.
| Compound Name | CAS Number |
| 1-Phospha-1-butyne, 3,3-dimethyl- | 78129-68-7 |
| tert-butylphosphaacetylene | 78129-68-7 |
Reaction Mechanisms:
DFT calculations have been successfully employed to model the reaction mechanisms of phosphaalkynes, including cycloaddition reactions and rearrangements. For instance, DFT has been used to investigate the mechanistic pathways of cycloaddition reactions involving acetylenic compounds, providing insights into the energetics and stereoselectivity of such transformations nih.govresearchgate.netrsc.orgmdpi.com. While specific DFT studies on the cycloaddition reactions of isolated 1-Phospha-1-butyne, 3,3-dimethyl- are not extensively detailed in the literature, the methodologies are well-established. Such studies would typically involve locating the transition state structures for the concerted or stepwise pathways, calculating the activation energy barriers, and determining the thermodynamics of the reaction.
Furthermore, DFT has been utilized to study the formation of more complex structures from phosphaalkyne precursors. For example, in the formation of di-tert-butyldiphosphatetrahedrane from tert-butylphosphaacetylene, DFT calculations of the catalytic cycle indicated that a 1,3-diphosphacyclobutadiene intermediate isomerizes to the final tetrahedrane (B94278) product nih.gov. DFT has also been applied to study the photochemistry of related phosphaalkynes, where it has been used to predict the vibrational spectra of photoproducts and to analyze isomerization and dissociation pathways rsc.orgrsc.org.
Stability:
The stability of 1-Phospha-1-butyne, 3,3-dimethyl- can also be assessed using DFT. The bulky tert-butyl group is known to provide significant kinetic stability, preventing polymerization and other decomposition reactions that are common for simpler phosphaalkynes. Computational studies can quantify this stability by calculating the activation barriers for potential decomposition pathways. For instance, DFT can be used to model the dimerization or trimerization of the molecule, which are known reactions for phosphaalkynes, and to determine the energetic favorability of these processes researchgate.net. The thermal and photochemical stability of related organophosphorus compounds has been successfully investigated using DFT, providing a framework for similar analyses on tert-butylphosphaacetylene rsc.orgrsc.org.
Ab Initio and Other Quantum Chemical Methods (e.g., MP2, CCSD(T)) for Advanced Electronic Structure Analysis
For a more precise understanding of the electronic structure of 1-Phospha-1-butyne, 3,3-dimethyl-, higher-level ab initio quantum chemical methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), provide more accurate solutions to the Schrödinger equation than standard DFT methods, albeit at a higher computational cost.
Advanced Electronic Structure Analysis:
Ab initio calculations are particularly valuable for obtaining highly accurate molecular geometries and for studying systems where electron correlation effects are significant. A study on a range of phosphaalkynes (R-C≡P) utilized ab initio SCF calculations with double zeta basis sets to optimize geometries and calculate various molecular and one-electron properties researchgate.net. The use of polarization functions in these calculations enhances the description of the electronic structure.
The application of methods like CCSD(T) is considered the "gold standard" in computational chemistry for obtaining near-benchmark energies. Such calculations have been applied to study the geometric and electronic structures of phosphaethyne trimers, demonstrating their feasibility and utility for complex organophosphorus systems researchgate.net. For 1-Phospha-1-butyne, 3,3-dimethyl-, CCSD(T) calculations would provide a very accurate determination of its P≡C bond length, vibrational frequencies, and relative energies of any potential isomers.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,3-dimethyl-1-phospha-1-butyne, and what methodological considerations are critical for success?
- The synthesis of phosphorus-containing alkynes like 3,3-dimethyl-1-phospha-1-butyne often involves reactions with phosphorus halides or cycloaddition strategies. For example, analogous compounds (e.g., 1-phospha-1,3-butadienes) are synthesized via [4+2] cycloaddition reactions using phosphorus precursors under controlled conditions. Key considerations include inert atmosphere (to prevent oxidation), stoichiometric control of reactants, and purification via column chromatography to isolate the product .
Q. What spectroscopic techniques are recommended for characterizing 3,3-dimethyl-1-phospha-1-butyne, and how should data interpretation be approached?
- Infrared (IR) spectroscopy is critical for identifying P≡C stretching vibrations (~1200–1300 cm⁻¹), while nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹³C) confirms structural integrity. Mass spectrometry (MS) provides molecular weight validation. Reference data from NIST Standard Reference Databases, such as IR spectra for structurally related compounds (e.g., 3,3-dimethyl-1-butene), should guide peak assignments .
Q. What safety protocols are essential when handling 3,3-dimethyl-1-phospha-1-butyne in laboratory settings?
- Safety measures include using personal protective equipment (PPE: gloves, lab coat, goggles), working in a fume hood, and avoiding skin contact. Waste must be segregated and disposed via certified hazardous waste services. Consult the compound’s safety data sheet (SDS) for specific storage guidelines (e.g., refrigeration, inert gas) and first-aid procedures .
Q. How can researchers ensure the stability of 3,3-dimethyl-1-phospha-1-butyne during storage and experimental use?
- Store the compound under inert gas (argon or nitrogen) at low temperatures (2–8°C) to minimize degradation. Avoid exposure to moisture, light, and oxidizing agents. Stability tests (e.g., periodic NMR analysis) are recommended for long-term studies .
Q. What are the typical applications of 3,3-dimethyl-1-phospha-1-butyne in organic synthesis?
- This compound is primarily used as a ligand or intermediate in transition-metal catalysis and cycloaddition reactions. For example, phosphorus-containing alkynes participate in [3+2] annulations to form heterocycles, which are valuable in medicinal chemistry .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of 3,3-dimethyl-1-phospha-1-butyne?
- Density functional theory (DFT) calculations can model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cycloaddition or coordination reactions. Validate computational results with experimental data, such as IR vibrational frequencies or NMR chemical shifts .
Q. What experimental strategies resolve contradictions in reported reactivity data for phosphorus-containing alkynes?
- Discrepancies may arise from impurities or varying reaction conditions. Use high-purity reagents (verified via GC-MS), replicate studies under controlled parameters (temperature, solvent), and employ in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation .
Q. How can the catalytic activity of 3,3-dimethyl-1-phospha-1-butyne in annulation reactions be optimized?
- Optimize reaction parameters such as catalyst loading (e.g., phosphine-based catalysts), solvent polarity (e.g., toluene vs. THF), and temperature. For example, reflux conditions in dry toluene with triethylamine as a base have been effective for analogous phosphorus heterocycle synthesis .
Q. What methodologies assess the toxicity and environmental impact of 3,3-dimethyl-1-phospha-1-butyne?
- Conduct in vitro bacterial reverse mutation (Ames) and mammalian micronucleus tests to evaluate genotoxicity. Compare results with structurally similar phosphonates, whose toxicological profiles are documented in regulatory dossiers .
Q. How can derivatives of 3,3-dimethyl-1-phospha-1-butyne be synthesized for specialized applications (e.g., asymmetric catalysis)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
